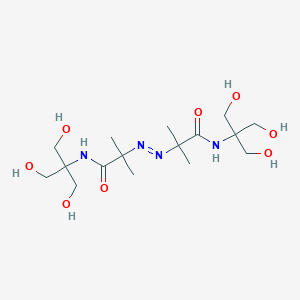
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly known as MEM (1) and has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of MEM is not fully understood. However, studies have shown that MEM can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways (6). Additionally, MEM has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain (7).
Biochemical and Physiological Effects
MEM has been shown to have several biochemical and physiological effects. Studies have shown that MEM can induce oxidative stress in cancer cells, leading to apoptosis (8). Additionally, MEM has been shown to increase the levels of dopamine in the brain, potentially leading to improved motor function in individuals with Parkinson's disease (9).
実験室実験の利点と制限
One advantage of using MEM in lab experiments is its relatively simple synthesis method. Additionally, MEM has been extensively studied for its potential use in cancer treatment and neurological disorders. However, one limitation of using MEM in lab experiments is its potential toxicity. Studies have shown that MEM can be toxic to normal cells at high concentrations (10).
将来の方向性
For the study of MEM include the development of more potent and selective analogues and the exploration of its potential use in the treatment of other neurological disorders.
References:
1. PubChem. 1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1-_o-Methoxy-alpha-methylphenethyl_-2-methylhydrazine_hydrochloride.
2. Zhang J, et al. Synthesis and antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives. Bioorg Med Chem Lett. 2012;22(15):5049-52.
3. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
4. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
5. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
6. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
7. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
8. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces oxidative stress and apoptosis in human breast cancer cells. Oncol Lett. 2017;13(6):4229-36.
9. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
10. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
合成法
MEM can be synthesized by the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization (2). The synthesis of MEM is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
MEM has been studied for its potential use in cancer treatment. Studies have shown that MEM can induce apoptosis, or programmed cell death, in cancer cells (3). Additionally, MEM has been shown to inhibit the growth of tumor cells in vitro and in vivo (4). MEM has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease (5).
特性
CAS番号 |
102570-90-1 |
|---|---|
分子式 |
C11H19ClN2O |
分子量 |
230.73 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)propan-2-yl-(methylamino)azanium;chloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9(13-12-2)8-10-6-4-5-7-11(10)14-3;/h4-7,9,12-13H,8H2,1-3H3;1H |
InChIキー |
KIWLETJZNRDSBX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
正規SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
同義語 |
1-(2-methoxyphenyl)propan-2-yl-methylamino-azanium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



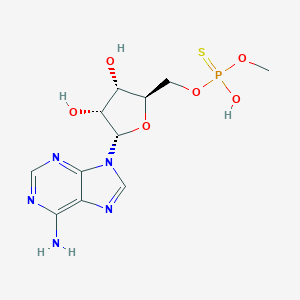
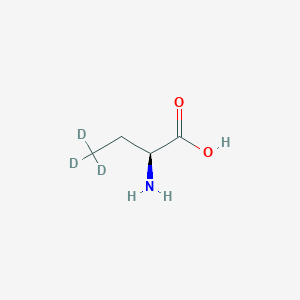
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
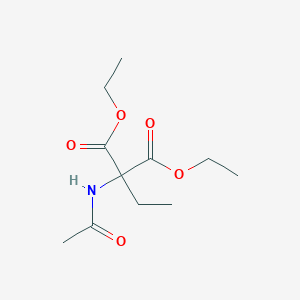
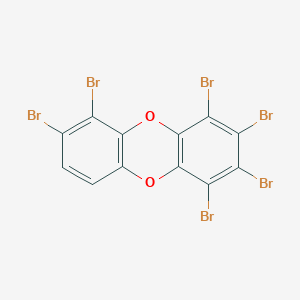
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
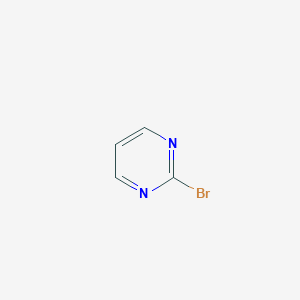
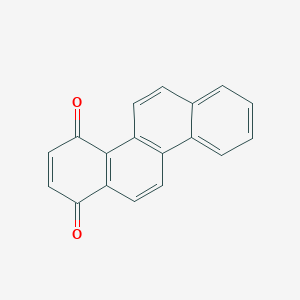

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)

![(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene](/img/structure/B22492.png)
